2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS No.:
VCID: VC15034011
Molecular Formula: C16H11ClFN3OS2
Molecular Weight: 379.9 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of thiadiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound integrates a 1,3,4-thiadiazole ring substituted with a benzylthio group and a benzamide moiety featuring a chlorine atom. Structural FeaturesThe molecular structure of 2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be described as follows:
This combination of functional groups contributes to its potential pharmacological activities. Synthesis PathwayThe synthesis of thiadiazole-based compounds typically involves:
For this specific compound, an intermediate such as 5-amino-1,3,4-thiadiazole may react with 2-fluorobenzyl chloride under basic conditions to form the benzylthio derivative. Subsequent reaction with o-chlorobenzoyl chloride in the presence of a base like triethylamine would yield the final product. Molecular Docking StudiesMolecular docking studies often provide insights into the binding affinity of thiadiazole derivatives with biological targets:
Applications in Medicinal ChemistryThis compound's structural motif makes it a candidate for drug development in areas such as:
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Product Name | 2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
Molecular Formula | C16H11ClFN3OS2 |
Molecular Weight | 379.9 g/mol |
IUPAC Name | 2-chloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C16H11ClFN3OS2/c17-12-7-3-2-6-11(12)14(22)19-15-20-21-16(24-15)23-9-10-5-1-4-8-13(10)18/h1-8H,9H2,(H,19,20,22) |
Standard InChIKey | MKNASGPGWZJLCN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)F |
PubChem Compound | 1857586 |
Last Modified | Aug 09 2024 |
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